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Compound of Interest

Compound Name: 25T4-NBOMe hydrochloride

Cat. No.: B591747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 25T4-NBOMe hydrochloride is a potent psychoactive substance and a research

chemical. This document is intended for informational and research purposes only. It is not an

endorsement of its use, and all handling and research should be conducted in accordance with

local laws and regulations, and under strict laboratory safety protocols.

Introduction
25T4-NBOMe hydrochloride is a synthetic phenethylamine derivative and a potent agonist of

the serotonin 5-HT₂ₐ receptor.[1][2] It belongs to the NBOMe class of compounds, which are

characterized by an N-(2-methoxybenzyl) substitution on the amine of the 2C series of

psychedelic phenethylamines.[1][2] In the case of 25T4-NBOMe, the parent compound is 2C-T-

4.[1][2] The addition of the N-(2-methoxybenzyl) group significantly increases the compound's

affinity and functional activity at the 5-HT₂ₐ receptor compared to its 2C counterpart.[1] This

guide provides a comprehensive overview of the available technical information for 25T4-
NBOMe hydrochloride, including its chemical properties, pharmacology, and relevant

experimental protocols.

Chemical Properties
A summary of the key chemical and physical properties of 25T4-NBOMe hydrochloride is

presented in the table below.
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Property Value Reference

Formal Name

2,5-dimethoxy-N-[(2-

methoxyphenyl)methyl]-4-[(1-

methylethyl)thio]-

benzeneethanamine,

monohydrochloride

[1]

CAS Number 1566571-73-0 [1]

Molecular Formula C₂₁H₂₉NO₃S • HCl [1]

Formula Weight 412.0 g/mol [1]

Purity ≥98% [1]

Formulation A crystalline solid [1]

Solubility

DMF: 30 mg/mL, DMSO: 30

mg/mL, Ethanol: 30 mg/mL,

Ethanol:PBS (pH 7.2) (1:1): 0.5

mg/mL

[1]

λmax 258, 306 nm [1]

SMILES

COC1=CC(CCNCC2=C(OC)C

=CC=C2)=C(OC)C=C1SC(C)C

.Cl

[1]

InChI Key
JJPMHWMYUDTAOS-

UHFFFAOYSA-N
[1]

Pharmacology
25T4-NBOMe is a potent and selective agonist of the serotonin 5-HT₂ₐ receptor, which is

believed to mediate its psychedelic effects. The N-(2-methoxybenzyl) moiety is crucial for this

high affinity and activity. The available pharmacological data for 25T4-NBOMe is summarized

below.
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Target Affinity (Ki, nM)
Functional Activity
(EC₅₀, nM)

Efficacy (Eₘₐₓ)

5-HT₁ₐ 2,500 - -

5-HT₂ₐ 1.6 1.3–130 46%

5-HT₂B ND 200 27%

5-HT₂C 16 ND ND

ND: Not Determined. Data sourced from Wikipedia, original research publication not specified.

Mechanism of Action & Signaling Pathway
Like other 5-HT₂ₐ receptor agonists, 25T4-NBOMe is believed to initiate a cascade of

intracellular signaling events upon receptor binding. The 5-HT₂ₐ receptor is a G-protein coupled

receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway. Activation of this

pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium

(Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to

the cellular and physiological effects of 5-HT₂ₐ receptor activation.
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Detailed experimental protocols for the synthesis and pharmacological evaluation of 25T4-
NBOMe hydrochloride are not readily available in published literature. However, based on

general procedures for the synthesis of N-benzylphenethylamines and standard

pharmacological assays for 5-HT₂ₐ receptor ligands, the following methodologies can be

proposed.

Synthesis of 25T4-NBOMe Hydrochloride
The synthesis of 25T4-NBOMe hydrochloride can be achieved through a two-step process

involving the reductive amination of 2C-T-4 with 2-methoxybenzaldehyde, followed by

conversion to the hydrochloride salt.

2C-T-4

Reductive Amination
(e.g., NaBH4)

2-methoxybenzaldehyde

25T4-NBOMe (Freebase)

HCl Salt Formation
(HCl in ether)

25T4-NBOMe hydrochloride

Click to download full resolution via product page

General Synthesis Workflow for 25T4-NBOMe HCl

Protocol:
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Imine Formation: Dissolve 2C-T-4 (1 equivalent) in a suitable solvent such as methanol or

ethanol. Add 2-methoxybenzaldehyde (1.1 equivalents) and stir the mixture at room

temperature for several hours to form the corresponding imine. The reaction can be

monitored by thin-layer chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as

sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. Allow the reaction to warm to

room temperature and stir overnight.

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent

under reduced pressure. Extract the aqueous layer with a non-polar organic solvent (e.g.,

dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 25T4-NBOMe

freebase.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent

(e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

The hydrochloride salt will precipitate out of the solution.

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield 25T4-NBOMe hydrochloride as a crystalline solid.

Analytical Characterization
The identity and purity of the synthesized 25T4-NBOMe hydrochloride should be confirmed

using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded to confirm the chemical structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular formula.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional

groups.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

compound.

5-HT₂ₐ Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 25T4-NBOMe for the 5-HT₂ₐ

receptor.

Prepare membranes from cells
expressing 5-HT2A receptors

Incubate membranes with
[3H]ketanserin (radioligand) and

varying concentrations of 25T4-NBOMe

Separate bound and free radioligand
by rapid filtration

Quantify bound radioactivity
using a scintillation counter

Calculate Ki value from
competition binding curves
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Radioligand Binding Assay Workflow

Protocol:
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Membrane Preparation: Prepare cell membranes from a stable cell line expressing the

human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a

suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound

(25T4-NBOMe hydrochloride). Include control wells for total binding (no competitor) and

non-specific binding (a high concentration of a known 5-HT₂ₐ antagonist).

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell

harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits

50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the

Cheng-Prusoff equation.

5-HT₂ₐ Receptor Functional Assay (Calcium Flux)
This assay measures the ability of 25T4-NBOMe to activate the 5-HT₂ₐ receptor and elicit a

downstream cellular response, in this case, an increase in intracellular calcium.
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Culture cells expressing
5-HT2A receptors in a 96-well plate

Load cells with a
calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM)

Add varying concentrations of
25T4-NBOMe to the wells

Measure fluorescence intensity over time
using a fluorescence plate reader

Generate dose-response curves and
calculate EC50 and Emax values

Click to download full resolution via product page

Calcium Flux Assay Workflow

Protocol:

Cell Plating: Plate cells stably expressing the human 5-HT₂ₐ receptor in a 96-well black-

walled, clear-bottom plate and grow to confluence.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions.

Compound Addition: Add varying concentrations of 25T4-NBOMe hydrochloride to the

wells. Include control wells with vehicle only (for baseline) and a known 5-HT₂ₐ agonist (for

positive control).
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Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation

and emission wavelengths using a fluorescence plate reader. Record a baseline reading

before adding the compound and then monitor the change in fluorescence over time after

compound addition.

Data Analysis: Determine the peak fluorescence response for each concentration of the test

compound. Plot the response against the logarithm of the compound concentration to

generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50%

of the maximal response) and Eₘₐₓ (the maximum response) values by non-linear

regression.

Conclusion
25T4-NBOMe hydrochloride is a potent and selective 5-HT₂ₐ receptor agonist with a chemical

structure derived from 2C-T-4. While specific experimental data for this compound is limited in

the public domain, this guide provides a framework for its synthesis, characterization, and

pharmacological evaluation based on established methods for the NBOMe class of

compounds. Further research is necessary to fully elucidate the detailed pharmacological,

toxicological, and metabolic profile of 25T4-NBOMe hydrochloride. Researchers should

exercise extreme caution and adhere to all safety and legal guidelines when handling this and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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